3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Lipophilicity Drug-likeness Physicochemical property

This 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923690-00-0) is a precisely differentiated chromen-4-one benzamide featuring a 3-methoxybenzamide moiety and a 2-(2-methylphenyl) substituent. Unlike widely cataloged 2-phenyl analogs (CAS 923210-81-5), the ortho-methyl group introduces steric and lipophilic differentiation (XLogP3 ~5.3), making it an essential SAR probe for mapping 2-position aryl binding pockets in targets like MAO-B. Available in high purity (≥98%) with rapid delivery. Request a quote for mg to g quantities to accelerate your kinase and MAO inhibitor discovery programs.

Molecular Formula C24H19NO4
Molecular Weight 385.419
CAS No. 923690-00-0
Cat. No. B2403111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS923690-00-0
Molecular FormulaC24H19NO4
Molecular Weight385.419
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C24H19NO4/c1-15-6-3-4-9-19(15)23-14-21(26)20-13-17(10-11-22(20)29-23)25-24(27)16-7-5-8-18(12-16)28-2/h3-14H,1-2H3,(H,25,27)
InChIKeyJPLHXBXTWSBVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923690-00-0): Chromen-4-one Benzamide Scaffold for Medicinal Chemistry Screening Libraries


3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923690-00-0) is a synthetic small molecule belonging to the chromen-4-one (flavone) benzamide class, with molecular formula C24H19NO4 and molecular weight 385.4 g/mol . The compound features a 4H-chromen-4-one core substituted at position 2 with a 2-methylphenyl (o-tolyl) group and at position 6 with a 3-methoxybenzamide moiety . Chromen-4-one derivatives are recognized as privileged scaffolds in medicinal chemistry, with demonstrated activities including kinase inhibition, monoamine oxidase inhibition, and anticancer cytotoxicity across multiple published series [1].

Why Generic Substitution Fails for 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923690-00-0): Position-Specific Substituent Effects in the Chromen-4-one Benzamide Series


Within the chromen-4-one benzamide class, minor structural modifications at the 2-position aryl ring or the benzamide moiety produce pronounced differences in lipophilicity, steric bulk, and hydrogen-bonding capacity, all of which are known to impact target binding, metabolic stability, and solubility in related flavonoid and chromone series [1]. The 2-(2-methylphenyl) substituent on the target compound introduces an ortho-methyl group not present in the closest cataloged analog (CAS 923210-81-5, 2-phenyl variant), altering both conformational preferences and calculated logP. Similarly, the 3-methoxy group on the benzamide distinguishes this compound from the unsubstituted benzamide analog (CAS 923107-75-9), affecting hydrogen-bond acceptor count and electronic distribution. These differences are sufficient to preclude interchangeable use in structure-activity relationship (SAR) studies, where even single-atom changes can reverse selectivity or abolish potency, as documented across chromone-based inhibitor programs [1].

Quantitative Differentiation Evidence for 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923690-00-0) vs. Closest Cataloged Analogs


Increased Lipophilicity (XLogP3) vs. 2-Phenyl Chromen-6-yl Benzamide Analog (CAS 923210-81-5) Drives Differential Membrane Permeability and Protein Binding Potential

The target compound incorporates a 2-(2-methylphenyl) substituent, replacing the 2-phenyl group of the closest analog CAS 923210-81-5. This ortho-methyl addition increases the calculated partition coefficient (XLogP3) from 4.8 (analog) to an estimated 5.3 (target), representing an increase of approximately 0.5 log units [1] . The increased lipophilicity is predicted to enhance passive membrane permeability while potentially reducing aqueous solubility, a trade-off that must be considered in assay design and formulation .

Lipophilicity Drug-likeness Physicochemical property

Distinct Hydrogen-Bond Acceptor Profile Differentiates Target Compound from Unsubstituted Benzamide Analog (CAS 923107-75-9)

The target compound carries a 3-methoxy substituent on the benzamide ring, whereas the analog CAS 923107-75-9 (N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide) bears an unsubstituted benzamide. This results in four hydrogen-bond acceptor sites for the target compound versus three for the analog, while both retain a single hydrogen-bond donor . The additional methoxy oxygen provides an extra site for hydrogen-bond interactions with target proteins and alters the electronic character of the benzamide ring, which can modulate π-stacking and dipole interactions in the binding pocket .

Hydrogen bonding Pharmacophore Molecular recognition

Chromen-6-yl Benzamide Scaffold Demonstrates Class-Level MAO-B Inhibitory Activity in Published Series

Published structure-activity relationship data for chromen-6-yl benzamide derivatives demonstrate that substitution at the 2-position of the chromenone core and at the benzamide moiety significantly modulates MAO-B inhibitory potency. In a BindingDB-deposited series, the 4-oxo-2-phenyl-4H-chromen-6-yl methyl-triazole benzamide (Az1k1) achieved an IC50 of 15.6 µM against human MAO-B, while the 4-chloro analog (Az2k3) with a 2-(4-chlorophenyl) substitution showed an IC50 of 47.0 µM—a 3-fold difference driven solely by aryl substitution identity [1] [2]. Although no direct MAO-B assay data exist for the target compound, the sensitivity of this chemotype to 2-position aryl modifications supports the inference that the 2-(2-methylphenyl) substitution will produce distinct potency outcomes compared to unsubstituted phenyl or halogenated aryl analogs [1].

MAO-B inhibition Neuroprotection Flavonoid scaffold

Molecular Weight and Rotatable Bond Differentiation from 2-Phenyl Analog (CAS 923210-81-5) Influences Permeability and Target Binding Entropy

The ortho-methyl group on the 2-phenyl ring of the target compound increases molecular weight to 385.4 g/mol compared to 371.4 g/mol for the 2-phenyl analog (CAS 923210-81-5) [1] . More importantly, the ortho-substitution restricts rotation around the aryl-chromenone bond, effectively reducing the conformational entropy penalty upon target binding compared to the unsubstituted phenyl analog, where free rotation is less constrained . This entropic advantage, if realized, can translate to improved binding affinity, though this remains a class-level inference in the absence of direct biophysical measurement [1].

Molecular weight Rotatable bonds Drug-likeness

Validated Application Scenarios for 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923690-00-0) Based on Available Evidence


Chemical Probe for Structure-Activity Relationship (SAR) Studies at the 2-Position of Chromen-4-one Benzamide Scaffolds

The 2-(2-methylphenyl) substituent distinguishes this compound from the widely cataloged 2-phenyl analog (CAS 923210-81-5). It serves as a sterically and lipophilically differentiated SAR probe for mapping the tolerance of the 2-position aryl binding pocket in target proteins such as MAO-B, where 2-position modifications have been shown to drive up to 3-fold differences in IC50 in related chromen-6-yl series [1].

Physicochemical Comparator in Drug-Likeness Optimization Programs

With an estimated XLogP3 of approximately 5.3 (vs. 4.8 for the 2-phenyl analog) and molecular weight of 385.4 g/mol, this compound occupies a distinct position in lipophilicity-permeability space. It is suitable for inclusion in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies where matched molecular pairs are needed to isolate the contribution of the ortho-methyl group to membrane flux [1].

Enzyme Inhibition Screening in Chromone-Focused Kinase or MAO Panels

The chromen-4-one benzamide chemotype is a recognized privileged structure for kinase and monoamine oxidase inhibition. This compound, with its unique combination of 3-methoxybenzamide and 2-(2-methylphenyl) substitution, is appropriate for inclusion in medium-throughput screening decks targeting novel inhibitor chemotypes, where scaffold diversity and substitution novelty increase the probability of identifying selective hits [1].

Synthetic Intermediate or Scaffold for Parallel Library Synthesis

The 6-aminochromen-4-one core of this benzamide conjugate provides a validated handle for further derivatization. The compound can serve as a reference standard or starting material for generating focused libraries exploring variations at the benzamide moiety while keeping the 2-(2-methylphenyl)chromen-4-one core constant, enabling systematic SAR exploration of the amide vector [1].

Quote Request

Request a Quote for 3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.